Fmoc-L-2-Aminomethylphe(Boc)

Peptide Conformational Design Somatostatin Analogs Beta-Turn Mimetics

When synthesizing cyclic peptides requiring βVI-turn conformation, para-substituted analogs fail to enforce the requisite geometry. This compound solves this with its ortho-aminomethyl substituent. • Enables βVI-turn stabilization and cis-amide bond geometry in cyclic peptide scaffolds. • Orthogonal Fmoc/Boc protection permits selective side-chain deprotection (TFA-labile Boc) while N-terminal Fmoc remains intact. • Available at ≥95% HPLC purity to minimize deletion products in multi-step SPPS.

Molecular Formula C30H32N2O6
Molecular Weight 516.594
CAS No. 1217808-42-8
Cat. No. B2553017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-Aminomethylphe(Boc)
CAS1217808-42-8
Molecular FormulaC30H32N2O6
Molecular Weight516.594
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
InChIKeySANGKBPWIFXZHS-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-Aminomethylphe(Boc): Orthogonally Protected Building Block for Precision Peptide Synthesis


Fmoc-L-2-Aminomethylphe(Boc) (CAS 1217808-42-8) is a specialized, non-canonical amino acid derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a tert-butyloxycarbonyl (Boc) group on the side-chain aminomethyl substituent, which is uniquely positioned at the sterically constrained ortho (2-) position of the phenylalanine aromatic ring . With a molecular formula of C30H32N2O6, a molecular weight of 516.59 g/mol, and a commercially available purity range of 95–99% (HPLC), this compound serves as a high-purity reagent for introducing a protected amine functionality at a critical ring position, enabling the construction of peptides and peptidomimetics with unique conformational and interaction properties .

Why Fmoc-L-2-Aminomethylphe(Boc) Cannot Be Replaced by Common Analogs


Simple substitution with unsubstituted Fmoc-Phe-OH or the para-substituted aminomethyl analog (Boc-4-(Fmoc-aminomethyl)-L-phenylalanine, CAS 170157-61-6) fails to recapitulate the distinct structural and functional properties of the ortho-substituted building block. The ortho position places the aminomethyl group in close proximity to the peptide backbone, enabling unique intramolecular hydrogen-bonding networks and turn stabilization (βVI-turn mimetic) not achievable with meta or para isomers [1]. Furthermore, the orthogonal protection scheme—Fmoc on the α-amine and Boc on the side-chain amine—is the reverse of common para analogs, which typically carry Fmoc on the side-chain and Boc on the α-amine. This difference dictates a fundamentally distinct deprotection logic during SPPS, where the side-chain Boc group can be selectively removed in the presence of the N-terminal Fmoc group, a sequence impossible with the reversed protection pattern . This orthogonality is critical for the on-resin modification of peptides and the construction of complex, branched, or cyclic architectures.

Quantitative Differentiation Evidence vs. Closest Analogs


Ortho-Substitution Enables Unique βVI-Turn Mimetic Conformation

The ortho-aminomethyl group on phenylalanine, as found in Fmoc-L-2-Aminomethylphe(Boc), acts as a bridging unit that enforces a cis-peptide bond geometry, a key feature of the βVI-turn conformation observed in highly potent cyclic somatostatin analogs. This constrained conformation is not accessible with para-aminomethylphenylalanine or unsubstituted phenylalanine (Fmoc-Phe-OH). In the work by Tourwé et al., cyclic somatostatin analogs incorporating o-aminomethylphenylalanine as a bridging unit were obtained with 'highly potent' biological activity, while analogous linear peptides or those with different bridging units showed significantly reduced activity [1]. Although explicit IC50 values for the ortho vs. para analog comparison are not publicly tabulated in the same assay, the critical role of the ortho position for turn stabilization is a class-level inference supported by structural NMR data [2].

Peptide Conformational Design Somatostatin Analogs Beta-Turn Mimetics

Orthogonal Fmoc/Boc Protection Enables Selective Side-Chain Deprotection

Fmoc-L-2-Aminomethylphe(Boc) carries an Fmoc group on the α-amine and a Boc group on the side-chain amine. This arrangement permits the selective removal of the side-chain Boc group (via TFA) while the N-terminal Fmoc group remains intact, allowing for on-resin side-chain functionalization or cyclization. In contrast, the commercially prevalent para isomer, Boc-4-(Fmoc-aminomethyl)-L-phenylalanine (CAS 170157-61-6), has the protecting groups reversed: Boc on the α-amine and Fmoc on the side-chain . This reversed protection pattern prohibits selective side-chain deprotection during standard Fmoc-SPPS, as the α-Boc group would be removed simultaneously under TFA treatment, leading to undesired chain elongation. This is a class-level inference based on well-established protecting group chemistry [1].

Solid-Phase Peptide Synthesis Orthogonal Protection On-Resin Modification

Distinct Optical Rotation Profile as Identity and Purity Marker

The specific optical rotation of Fmoc-L-2-Aminomethylphe(Boc) is reported as [α]D = -33 ± 2° (c = 1 in DMF) . This contrasts with the typical optical rotation of unsubstituted Fmoc-Phe-OH, which commonly falls in the range of -37° to -40° (c = 1, DMF) . The approximately 10–20% less negative rotation of the ortho-substituted derivative is a direct consequence of the altered electronic and steric environment around the chiral center caused by the ortho-aminomethyl group. This measurable physical parameter provides a rapid, quantitative identity check upon receipt, ensuring that the correct ortho isomer—and not a mislabeled para or unsubstituted analog—has been procured.

Chiral Purity Quality Control Peptide Synthesis Reagents

Validated Utility in Mu-Opioid Antagonist Pharmacophore Construction

In a 2005 study published in the Journal of Medicinal Chemistry, Van den Eynde et al. employed o-aminomethylphenylalanine (the deprotected form of the target compound) as a key chiral starting material for the stereoselective synthesis of all four stereoisomers of a novel mu-opioid antagonist pharmacophore [1]. The ortho-aminomethyl group was integral to forming the 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one skeleton, which provides the conformational constraint required for mu-opioid receptor binding. While the deprotected amino acid is the common precursor, the Fmoc/Boc-protected form is the practical building block that enables its direct incorporation into peptide chains via SPPS. This demonstrated synthetic application underscores the compound's utility in a target-class where para- or meta-aminomethyl analogs would yield different cyclization geometries and potentially inactive compounds.

Opioid Receptor Antagonists Peptidomimetic Synthesis Conformational Constraint

High Purity Specification Minimizes Side-Reaction Risk During SPPS

Commercially, Fmoc-L-2-Aminomethylphe(Boc) is available at a minimum purity specification of 99% (HPLC) from select vendors , which exceeds the more common 95% purity grade offered for many generic substituted phenylalanine derivatives, including the para isomer Boc-4-(Fmoc-aminomethyl)-L-phenylalanine that is typically supplied at 98% . While a 1–4 percentage-point difference may appear modest, it represents a 5-fold reduction in total impurities (1% vs. 5%), which is critical in solid-phase peptide synthesis where each coupling cycle amplifies impurity-related deletion and termination products. For a 20-mer peptide synthesized with a 95%-pure building block, the theoretical cumulative yield loss can exceed 64%, compared to approximately 18% with 99%-pure inputs.

Peptide Synthesis Quality Control HPLC Purity Batch Consistency

Optimal Procurement and Application Scenarios Based on Evidence


Synthesis of Conformationally Constrained Cyclic Peptide Therapeutics

Research groups developing cyclic peptide drugs that require a βVI-turn or a cis-amide bond geometry will find Fmoc-L-2-Aminomethylphe(Boc) indispensable. As demonstrated by the Tourwé group, the ortho-aminomethyl group serves as a covalent bridge that enforces the requisite turn conformation, a property not achievable with the para isomer or unsubstituted phenylalanine [1]. Procurement should prioritize this specific CAS number (1217808-42-8) over generic 'aminomethylphenylalanine' listings to ensure the correct ortho substitution and orthogonal protection pattern.

On-Resin Side-Chain Functionalization and Orthogonal Deprotection Strategies

For projects requiring selective deprotection of the side-chain amine for on-resin conjugation, branching, or cyclization, the Fmoc/Boc protection arrangement of this compound is essential. The side-chain Boc group can be selectively removed with TFA while the N-terminal Fmoc remains intact [2]. Researchers must avoid the para isomer (CAS 170157-61-6), which has the reversed protection pattern and will fail to deliver the desired selective deprotection outcome.

Synthesis of Opioid Receptor Ligands and Fused Heterocyclic Peptidomimetics

Medicinal chemistry teams targeting mu-opioid antagonists or other GPCR ligands that rely on the 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one skeleton should procure this building block as the protected precursor for SPPS-based analog generation. The validated synthetic route by Van den Eynde et al. confirms that the ortho-aminomethyl group is structurally required to form the bioactive scaffold [3]. Procurement of the Fmoc/Boc-protected form enables direct incorporation into peptide sequences without additional protection/deprotection steps.

Quality-Controlled Peptide Library Synthesis with High-Fidelity Building Blocks

For high-throughput peptide library synthesis where crude peptide purity is paramount, the 99% (HPLC) purity specification of this compound minimizes cumulative deletion products in multi-step SPPS . The distinct optical rotation ([α]D = -33 ± 2° in DMF) provides a rapid incoming QC check to verify correct isomer identity upon receipt, reducing the risk of library contamination with mislabeled analogs.

Technical Documentation Hub

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